molecular formula C20H15F3N6OS B2795717 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 863452-89-5

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2795717
CAS No.: 863452-89-5
M. Wt: 444.44
InChI Key: NKKCRRJAGZDYAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazolopyrimidine core might participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Amplification of Phleomycin

Research indicates that s-Triazolopyrimidine derivatives, similar in structure to the compound , show significant activity as amplifiers of phleomycin, a glycopeptide antibiotic. These compounds, including the likes of 2-(s-triazolopyrimidin-3'-ylthio)acetamide, demonstrate high activity and resistance to metabolism, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1978).

Potential Antiasthma Agents

Triazolopyrimidine compounds have been explored for their role in inhibiting mediator release, which is crucial in the treatment of asthma. Specifically, 5-aryl-2-amino[1,2,4]triazolopyrimidines, through their synthesis process, have been identified as active mediator release inhibitors. This suggests potential applications in developing new treatments for asthma (Medwid et al., 1990).

Insecticidal Activity

The triazolopyrimidine structure has been incorporated into compounds tested for insecticidal properties. For instance, compounds synthesized using a similar precursor showed insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activities

Compounds structurally related to 2-((3-Benzyl-3H-[1,2,3]triazolopyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown promise in antimicrobial applications. Research has demonstrated the effectiveness of similar compounds against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2016).

Antitumor Activity

Studies have shown that derivatives of triazolopyrimidines exhibit potent antitumor activity. For instance, compounds with a similar structure have been evaluated against liver and breast cancer cell lines, displaying significant growth inhibitory activity. This suggests their potential use in cancer therapy (Edrees et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its biological activity, developing more efficient synthetic routes, or exploring its potential applications .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c21-20(22,23)14-8-4-5-9-15(14)26-16(30)11-31-19-17-18(24-12-25-19)29(28-27-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKCRRJAGZDYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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